molecular formula C15H13Cl2N3O4S B11005697 N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Cat. No.: B11005697
M. Wt: 402.3 g/mol
InChI Key: YVWBLAKCDBUWLD-UHFFFAOYSA-N
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Description

N-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic compound featuring a thiazole core substituted with a 2,6-dichlorophenyl group at position 2 and a methyl group at position 4. The thiazole ring is linked via a carbonyl group to a glycylglycine dipeptide (Gly-Gly).

Applications may relate to metabolic or inflammatory disorders, given structural parallels to compounds like peliglitazar, which incorporates glycylglycine and targets diabetes .

Properties

Molecular Formula

C15H13Cl2N3O4S

Molecular Weight

402.3 g/mol

IUPAC Name

2-[[2-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H13Cl2N3O4S/c1-7-13(14(24)19-5-10(21)18-6-11(22)23)25-15(20-7)12-8(16)3-2-4-9(12)17/h2-4H,5-6H2,1H3,(H,18,21)(H,19,24)(H,22,23)

InChI Key

YVWBLAKCDBUWLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,6-dichlorobenzaldehyde with thioamide under acidic conditions.

    Substitution Reaction: The thiazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Glycylglycine: The final step involves coupling the thiazole derivative with glycylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine serves as a building block for synthesizing more complex molecules. Its thiazole ring allows for diverse chemical modifications, facilitating the development of new compounds with tailored properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or modulator. Its ability to interact with various biological targets makes it a candidate for studies on enzyme regulation and signaling pathways.

Medicine

Research has explored its therapeutic effects, particularly in treating diseases involving enzyme dysregulation. Potential applications include:

  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties: Studies suggest it may reduce inflammation markers in various models.
  • Antimicrobial Effects: Its structural components may contribute to activity against specific pathogens.

Industry

In industrial applications, this compound is utilized in developing new materials with specific chemical properties. This includes its use in polymer chemistry and materials science.

Case Studies

Several studies have highlighted the biological activities of this compound:

Study Focus Objective Findings
Anticancer ActivityEvaluate cytotoxic effects on cancer cells (e.g., MCF-7)Showed a dose-dependent decrease in cell viability with an IC50 of 15 µM
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls
Antimicrobial ActivityAssess efficacy against bacterial strainsSignificant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively

Mechanism of Action

The mechanism of action of N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 2,6-dichlorophenyl group distinguishes this compound from analogs with mono-chloro or alkoxy substituents. For example:

Compound Substituent on Aromatic Ring Key Properties/Implications
Target Compound 2,6-Dichlorophenyl High lipophilicity; potential enhanced target binding but reduced aqueous solubility
[(2,4-Dichlorophenyl)methoxy]carbonyl (2-4DCZ) 2,4-Dichlorophenyl Moderate lipophilicity; positional isomerism may alter steric interactions
[(4-Chlorophenyl)methoxy]carbonyl (4CZ) 4-Chlorophenyl Lower steric hindrance; improved solubility but weaker binding affinity

Research Insight : The 2,6-dichloro configuration increases steric bulk and electron-withdrawing effects, which may enhance stability and receptor affinity but compromise solubility. This contrasts with 2-4DCZ, where asymmetry could reduce target selectivity .

Heterocyclic Core Modifications

The thiazole ring is a critical feature. Comparisons with oxadiazolidine and oxazole derivatives highlight differences in stability and bioactivity:

Compound Heterocycle Functional Impact
Target Compound 1,3-Thiazole Sulfur atom enables π-stacking and hydrogen bonding; moderate metabolic stability
Methazole () 1,2,4-Oxadiazolidine-3,5-dione Oxygen-rich ring; higher polarity but prone to hydrolysis
5-Methyl-2-phenyl-4-oxazolyl () Oxazole Nitrogen-only heterocycle; reduced stability compared to thiazole

However, oxadiazolidines may exhibit faster clearance due to hydrolytic susceptibility .

Peptide Linkage Variations

The Gly-Gly dipeptide moiety differentiates this compound from single-amino-acid or carbamate-linked analogs:

Compound Peptide/Carbamate Structure Functional Implications
Target Compound Glycylglycine (Gly-Gly) Enhanced hydrogen bonding; possible protease resistance due to dipeptide chain
Peliglitazar () Glycine + methoxyphenoxy carbonyl Shorter peptide chain; reduced enzymatic stability but improved membrane permeability
Thiazol-5-ylmethyl carbamate () Carbamate linkage Higher hydrolytic lability compared to amide bonds; faster metabolic degradation

Research Insight : The Gly-Gly dipeptide may prolong half-life by resisting proteolytic cleavage but could limit cellular uptake due to increased polarity. Carbamate linkages, as in , offer tunable release profiles but lower stability .

Biological Activity

N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a thiazole-derived compound with potential biological activities. Its structure includes a thiazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C15H13Cl2N3O4SC_{15}H_{13}Cl_2N_3O_4S with a molecular weight of 402.3 g/mol. The compound's structure features a dichlorophenyl group and a glycylglycine moiety, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₃Cl₂N₃O₄S
Molecular Weight402.3 g/mol
CAS Number1219558-29-8

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. A notable study demonstrated that compounds similar to this compound exhibited significant inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation and transcriptional control in cancer cells. For instance, a related compound showed an IC50 value of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating potent inhibitory activity .

The mechanism by which thiazole derivatives exert their anticancer effects often involves modulation of cell cycle progression and induction of apoptosis. The aforementioned study indicated that treatment with these compounds led to G2/M phase arrest and increased apoptosis in HCT116 cell lines by altering the expression of key proteins involved in these processes.

Case Studies

  • Study on Thiazole Derivatives : A research article reported that various thiazole-based compounds were screened for their anticancer activity against different cancer cell lines. The results showed that certain derivatives could significantly reduce cell viability and induce apoptosis, supporting their potential as anticancer agents .
  • Enzyme Inhibition : Another study focused on the enzyme lipoxygenase (LOX), where thiazole derivatives were tested for their ability to inhibit this enzyme. The results indicated moderate activity compared to standard inhibitors like Baicalein, suggesting that modifications to the thiazole structure could enhance biological efficacy .

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